PTC596 - 1610964-64-1

PTC596

Catalog Number: EVT-281415
CAS Number: 1610964-64-1
Molecular Formula: C19H13F5N6
Molecular Weight: 420.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PTC596 is a small-molecule, orally bioavailable compound initially identified as a potent modulator of the Polycomb Repressive Complex 1 (PRC1) protein BMI1. [ [], [] ] It demonstrates anticancer properties in vitro and favorable pharmacological properties in vivo, making it a candidate for cancer therapy. [ [], [] ] PTC596 selectively targets BMI1-expressing tumor cells and cancer stem cells (CSCs), leading to the depletion of the tumor stem cell fraction. [ [], [] ] Although originally identified for its BMI1 modulating effects, research indicates PTC596 primarily acts as a microtubule polymerization inhibitor. [ [], [] ]

Mechanism of Action

PTC596 exhibits a multifaceted mechanism of action. It acts primarily as a microtubule polymerization inhibitor, binding to tubulin and disrupting microtubule dynamics. [ [], [], [] ] This disruption leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. [ [], [], [], [] ]

While initially identified as a BMI1 modulator, research suggests that PTC596's impact on BMI1 might be a downstream effect of its microtubule-disrupting properties. [ [], [] ] Nonetheless, PTC596 treatment leads to hyperphosphorylation and degradation of BMI1, reducing its activity and impacting downstream signaling pathways. [ [], [], [] ] This reduction in BMI1 activity contributes to the depletion of the tumor stem cell fraction. [ [], [] ]

Further research indicates PTC596 induces apoptosis by downregulating the anti-apoptotic protein MCL-1 through the proteasome-ubiquitin system and downregulation of the deubiquitinase DUB3. [ [] ] Additionally, it sensitizes cancer cells to ionizing radiation by impairing DNA damage response. [ [], [] ]

Applications
  • Hematological Malignancies: PTC596 demonstrated efficacy against multiple myeloma, including drug-resistant and stromal-supported models. [ [], [] ] It also showed promising results in preclinical studies against acute myeloid leukemia (AML), particularly in CALM-AF10 fusion-positive AML and in combination with other targeted therapies. [ [], [] ] Additionally, PTC596 exhibited activity against myelodysplastic syndrome (MDS) both alone and in synergy with hypomethylating agents. [ [], [] ]
  • Solid Tumors: Preclinical studies have investigated PTC596's efficacy against various solid tumor types, including pancreatic ductal adenocarcinoma, leiomyosarcoma, neuroblastoma, and glioblastoma. [ [], [], [], [], [], [] ] Studies highlighted its synergistic potential with standard chemotherapy regimens, particularly in pancreatic and leiomyosarcoma models. [ [], [], [] ]
  • Pediatric Brain Tumors: PTC596 showed promising results in preclinical models of diffuse intrinsic pontine glioma (DIPG), a highly aggressive and challenging-to-treat pediatric brain tumor. [ [], [] ] It also showed efficacy against other pediatric brain tumors like medulloblastoma and atypical teratoid rhabdoid tumors. [ [], [] ]
Future Directions
  • Identification of biomarkers for response: Studies have begun identifying biomarkers that may predict response to PTC596, such as BMI1 and MN1 gene expression, and MCL1 and MEK1 protein levels. [ [], [] ] Expanding this knowledge and developing reliable predictive biomarkers will be essential for personalizing therapy and maximizing clinical benefit.

PTC-209

  • Compound Description: PTC-209 is a first-generation, orally bioavailable small molecule inhibitor of BMI1. It has demonstrated anti-tumor activity in preclinical studies, including the induction of apoptosis in patient-derived CD34+CD38low/- acute myeloid leukemia (AML) cells. []
  • Compound Description: PTC-028 is a novel, small-molecule, orally bioavailable BMI-1 modulator, structurally similar to PTC596. It has shown potent preclinical activity against multiple myeloma (MM), including drug-resistant and stromal-supported models. Like PTC596, PTC-028 downregulates BMI-1 protein levels and induces mitotic arrest accompanied by MCL-1 loss. [, , ]

Doxorubicin

  • Compound Description: Doxorubicin is a widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor, interfering with DNA replication and repair. It is utilized in the treatment of various cancers, including soft tissue sarcomas. []
  • Relevance: While doxorubicin and PTC596 have distinct mechanisms of action, they have been investigated in combination for the treatment of sarcoma. Preclinical studies suggest that PTC596 can enhance the activity of doxorubicin, highlighting the potential of combining these agents to improve therapeutic outcomes in sarcoma. []

Gemcitabine

  • Compound Description: Gemcitabine is an anti-metabolite chemotherapeutic drug used in the treatment of various cancers, including pancreatic ductal adenocarcinoma (PDA) and soft tissue sarcomas. It disrupts DNA synthesis, leading to cell cycle arrest and apoptosis. [, ]
  • Relevance: Gemcitabine and PTC596 have distinct mechanisms of action. Gemcitabine disrupts DNA synthesis, while PTC596 is a tubulin polymerization inhibitor. Preclinical studies indicate a synergistic effect when these agents are combined in PDA and sarcoma models. The combination resulted in enhanced anti-tumor activity compared to either agent alone, suggesting a potential therapeutic benefit in these cancers. [, ]

Dacarbazine (DTIC)

  • Compound Description: Dacarbazine (DTIC) is an alkylating chemotherapeutic agent used in treating various cancers, including melanoma and soft tissue sarcomas. It induces cell death by causing DNA damage. [, , ]
  • Relevance: Dacarbazine (DTIC) and PTC596 (unesbulin) have distinct mechanisms of action but have been investigated as a combination therapy for advanced leiomyosarcoma (LMS). [] Clinical trials explored this combination, with results suggesting a tolerable safety profile and promising preliminary efficacy. [] Furthermore, preclinical studies demonstrated that co-administration of DTIC and unesbulin led to a pharmacokinetic interaction. Specifically, unesbulin, at doses of 200 mg or higher, inhibited CYP1A2-mediated DTIC metabolism, impacting the exposure of DTIC's active metabolite. [] This interaction highlights the importance of optimizing dosing schedules for these drugs when used in combination.

Nab-paclitaxel

  • Compound Description: Nab-paclitaxel is an albumin-bound formulation of paclitaxel, a microtubule-stabilizing chemotherapeutic agent used in the treatment of various cancers, including pancreatic ductal adenocarcinoma (PDA). []
  • Relevance: Both Nab-paclitaxel and PTC596 target microtubules, although through different mechanisms. Nab-paclitaxel stabilizes microtubules, while PTC596 inhibits their polymerization. Unexpectedly, preclinical studies revealed a synergistic interaction between these two agents in PDA models. Combining Nab-paclitaxel with PTC596 yielded potent and durable tumor regressions, suggesting a unique synergistic effect between these microtubule-targeting drugs specifically in the context of PDA. []

Bortezomib

  • Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma (MM). It blocks the proteasome, leading to an accumulation of misfolded proteins and inducing apoptosis in myeloma cells. []
  • Relevance: Bortezomib and PTC596 have distinct mechanisms of action but exhibit synergistic effects when combined in MM cells. This combination significantly enhanced apoptosis compared to either drug alone. Additionally, both drugs were found to downregulate BMI1 protein and its downstream target, uH2A. [] Interestingly, while PTC596 directly targets BMI1, bortezomib appears to transcriptionally repress BMI1 expression. This synergistic interaction and the dual targeting of BMI1 make the combination of PTC596 and bortezomib a promising therapeutic strategy for MM. []

Properties

CAS Number

1610964-64-1

Product Name

5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine

IUPAC Name

5-fluoro-2-(6-fluoro-2-methylbenzimidazol-1-yl)-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine

Molecular Formula

C19H13F5N6

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C19H13F5N6/c1-9-26-13-7-4-11(20)8-14(13)30(9)18-28-16(25)15(21)17(29-18)27-12-5-2-10(3-6-12)19(22,23)24/h2-8H,1H3,(H3,25,27,28,29)

InChI Key

TWLWOOPCEXYVBE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F

Solubility

Soluble in DMSO

Synonyms

PTC596; PTC-596; PTC 596

Canonical SMILES

CC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.